BenchChemオンラインストアへようこそ!

6-Methyl-2-(1H-pyrrol-1-YL)-4-pyrimidinol

CYP11B1 Cortisol Biosynthesis Enzyme Inhibition

6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol (CAS 76178-97-7, molecular formula C₉H₉N₃O, molecular weight 175.19 g/mol) is a heterocyclic building block belonging to the 4-pyrimidinol class, characterized by a pyrimidine core substituted at position 6 with a methyl group and at position 2 with a 1H-pyrrol-1-yl moiety. This compound is commercially available as a research chemical with a minimum purity specification of 95% from multiple suppliers , , and is primarily utilized as a synthetic intermediate and as a biochemical probe for investigating enzyme inhibition, particularly cytochrome P450 11B1 (CYP11B1) and dihydroorotate dehydrogenase (DHODH) ,.

Molecular Formula C9H9N3O
Molecular Weight 175.191
CAS No. 76178-97-7
Cat. No. B2599629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(1H-pyrrol-1-YL)-4-pyrimidinol
CAS76178-97-7
Molecular FormulaC9H9N3O
Molecular Weight175.191
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)N2C=CC=C2
InChIInChI=1S/C9H9N3O/c1-7-6-8(13)11-9(10-7)12-4-2-3-5-12/h2-6H,1H3,(H,10,11,13)
InChIKeyYLEPHDVXBJNASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol (CAS 76178-97-7): Structural and Biochemical Baseline for Procurement Decisions


6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol (CAS 76178-97-7, molecular formula C₉H₉N₃O, molecular weight 175.19 g/mol) is a heterocyclic building block belonging to the 4-pyrimidinol class, characterized by a pyrimidine core substituted at position 6 with a methyl group and at position 2 with a 1H-pyrrol-1-yl moiety . This compound is commercially available as a research chemical with a minimum purity specification of 95% from multiple suppliers , [1], and is primarily utilized as a synthetic intermediate and as a biochemical probe for investigating enzyme inhibition, particularly cytochrome P450 11B1 (CYP11B1) and dihydroorotate dehydrogenase (DHODH) [2], [3].

6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol: Why Generic Substitution with Other Pyrimidinols or Pyrrole Analogs Is Not Advisable


The biological activity and physicochemical properties of pyrimidinol-based compounds are exquisitely sensitive to the nature and position of substituents on the pyrimidine ring. Generic substitution of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol with other 4-pyrimidinols or pyrrole-containing analogs without rigorous experimental validation is likely to result in significant deviations in target engagement, potency, and selectivity. For instance, the presence of the 6-methyl group on the pyrimidine ring and the specific 2-(1H-pyrrol-1-yl) substituent are critical determinants of the compound's inhibitory profile against enzymes such as CYP11B1 and DHODH [1], [2]. Compounds differing by even a single methyl group or a heteroaryl substitution often exhibit orders-of-magnitude differences in IC₅₀ values and target specificity, underscoring the necessity of using the exact compound for reproducible research and assay development [3]. The following evidence sections provide quantitative data that substantiate these differences and guide informed procurement decisions.

6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol: Head-to-Head Quantitative Differentiation Against Comparators for Scientific Selection


CYP11B1 Inhibition: 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol vs. Metyrapone

6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol inhibits human CYP11B1 with an IC₅₀ of 1.47 µM in a cellular assay [1]. In contrast, the clinically used CYP11B1 inhibitor metyrapone exhibits an IC₅₀ in the micromolar range (reported as low-affinity) when assessed in a comparable binding displacement assay using rat adrenal membranes [2]. The target compound's potency is therefore within the same order of magnitude as a reference inhibitor, but with a distinct non-steroidal, pyrimidine-based scaffold that may offer differential off-target profiles.

CYP11B1 Cortisol Biosynthesis Enzyme Inhibition

DHODH Inhibition: 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol Exhibits 278-Fold Greater Potency than a Structurally Distinct Analog

6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC₅₀ of 64 nM [1]. A comparator compound from a different chemotype, BDBM50379157 (a substituted pyrimidine derivative), exhibits an IC₅₀ of 17.8 µM against the same target in a similar enzymatic assay [2]. This represents a 278-fold difference in potency (17,800 nM vs. 64 nM), highlighting the significant impact of the 6-methyl and 2-pyrrole substituents on target engagement.

DHODH Pyrimidine Biosynthesis Antiparasitic

Vendor-Defined Purity Specification: 95% Minimum Purity Ensures Reproducible Experimental Outcomes

Commercially available 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol is supplied with a minimum purity specification of 95%, as certified by multiple reputable vendors including AKSci, CymitQuimica, and VWR International , , [1]. In contrast, many close structural analogs or in-house synthesized batches may lack such standardized purity documentation, leading to variability in biological assay results and increased risk of off-target effects due to impurities.

Chemical Purity Procurement Specification Quality Control

Molecular Weight and Physicochemical Profile: Differentiation from Heavier Pyrrolo-Pyrimidine Congeners

6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol possesses a molecular weight of 175.19 g/mol . This is significantly lower than many advanced pyrrolo-pyrimidine derivatives that are often investigated as kinase inhibitors, which frequently exceed 400 g/mol [1]. The lower molecular weight and simpler substitution pattern make this compound a more suitable starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns where incremental addition of functional groups is desired to improve potency and selectivity.

Lead Optimization Drug-like Properties Fragment-based Drug Discovery

6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol: Optimal Scientific and Industrial Application Scenarios Based on Evidence


Structure-Activity Relationship (SAR) Studies Targeting CYP11B1 for Cortisol Modulation

Given its validated micromolar inhibition of CYP11B1 [1], 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol serves as a valuable starting point for SAR campaigns aimed at developing novel non-steroidal inhibitors of cortisol biosynthesis. Its pyrimidine-based scaffold provides a chemical alternative to imidazole-based inhibitors like metyrapone and etomidate, potentially circumventing known off-target liabilities [2]. Researchers can systematically modify the pyrrole and pyrimidine moieties to optimize potency and selectivity.

Fragment-Based Drug Discovery (FBDD) for Antiparasitic DHODH Inhibitors

The compound's low molecular weight (175.19 g/mol) [1] and demonstrated nanomolar inhibition of Plasmodium falciparum DHODH (IC₅₀ = 64 nM) [2] position it as an ideal fragment hit for developing new antimalarial agents. Its high ligand efficiency can be leveraged in fragment growing or merging strategies to create more potent and selective DHODH inhibitors, addressing the urgent need for novel antiparasitic therapies.

Quality Control and Assay Development Requiring a Certified Pure Building Block

For laboratories developing biochemical assays, high-throughput screens, or analytical methods targeting pyrimidine-binding enzymes, the availability of 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol at a certified purity of ≥95% [1], [2] ensures consistent and reproducible results. This eliminates the uncertainty associated with custom-synthesized batches or lower-purity alternatives, thereby reducing false positives/negatives and improving assay robustness.

Medicinal Chemistry Scaffold for Kinase Inhibitor Lead Optimization

Although not itself a highly potent kinase inhibitor, the pyrimidine-pyrrole core of this compound is a privileged scaffold in kinase drug discovery [1]. Its relatively simple structure (MW 175.19 g/mol) [2] provides a clean chemical template for the iterative addition of substituents to achieve potent and selective inhibition of desired kinases, while avoiding the synthetic complexity and intellectual property constraints associated with more elaborated pyrrolo-pyrimidine analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2-(1H-pyrrol-1-YL)-4-pyrimidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.